2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
The compound 2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a structurally complex molecule featuring:
- A triazolo[4,5-d]pyrimidine core, a nitrogen-rich heterocycle known for its pharmacological relevance.
- A piperazine linker, which enhances solubility and facilitates interactions with biological targets.
- A p-tolyl substituent (para-methylphenyl) on the triazolo-pyrimidine ring, contributing to hydrophobic interactions.
- A 2-methoxyphenoxy ethanone moiety, which may influence pharmacokinetic properties such as membrane permeability.
Synthetic routes for analogous compounds (e.g., triazolo-pyrimidinyl piperazines) involve coupling bromo-ethanone intermediates with heterocyclic thiols or amines under basic conditions, as seen in related piperazine-based syntheses .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17-7-9-18(10-8-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-34-20-6-4-3-5-19(20)33-2/h3-10,16H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFHSFAICVDUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Ether Formation: The methoxyphenoxy group is attached via etherification reactions, typically involving the reaction of a phenol derivative with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core or the piperazine ring, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Halogenated reagents and strong bases (e.g., sodium hydride, NaH) are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce various reduced derivatives of the triazolopyrimidine core.
Scientific Research Applications
Anti-inflammatory Effects
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Specifically, the compound's ability to interact with COX-II has been highlighted in studies examining its efficacy compared to known inhibitors like Celecoxib. The structure's potential for binding to enzyme active sites suggests it may serve as a lead compound for developing new anti-inflammatory agents .
Anticancer Properties
The triazolopyrimidine moiety is known for its anticancer potential. Studies have shown that derivatives of this structure can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The compound's design allows it to interact with various molecular targets, potentially leading to the development of novel anticancer therapies .
Case Studies and Research Findings
- Inhibition Studies : A study evaluated the inhibitory effects of synthesized triazolopyrimidine derivatives on COX enzymes, revealing that several compounds demonstrated promising ED50 values comparable to established drugs . This positions the compound as a potential candidate for further development in anti-inflammatory therapies.
- Molecular Docking : Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound can effectively bind to COX-II, enhancing its potential as an anti-inflammatory agent .
- Synthesis and Optimization : The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Techniques such as automated reactors and continuous flow chemistry are employed to enhance production efficiency .
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The triazolopyrimidine core is known to bind to certain enzymes or receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Differences
Key Observations :
Functional Comparisons
Antiproliferative Activity
- The target compound’s triazolo-pyrimidine core shares similarities with pyrimidine derivatives in , which exhibit anticancer activity via kinase inhibition .
- By contrast, thiazolo-pyrimidinones () prioritize antimicrobial over antiproliferative effects due to thioether groups disrupting microbial membranes .
Physicochemical Properties
- LogP Predictions: The p-tolyl and methoxyphenoxy groups in the target compound suggest higher lipophilicity (LogP ~3.5) versus analogues with polar sulfonyl (LogP ~2.1) or chlorophenyl (LogP ~2.8) groups .
- Solubility: The piperazine linker improves aqueous solubility compared to non-polar imidazo-pyridines in .
Research Implications
- Drug Design : The target compound’s balanced lipophilicity and piperazine-mediated solubility make it a candidate for central nervous system (CNS)-targeted therapies.
- Limitations : Direct biological data for the target compound are lacking; further in vitro assays (e.g., kinase inhibition, cytotoxicity) are needed to validate inferred antiproliferative activity .
Biological Activity
The compound 2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 920363-69-5) is a complex heterocyclic molecule with potential biological activities. This article reviews its biological activity, including cytotoxicity, antibacterial effects, and its role as a potential therapeutic agent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.5 g/mol . The structure features a triazolopyrimidine core linked to a piperazine ring and a methoxyphenoxy group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N7O3 |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 920363-69-5 |
Cytotoxicity
Research on related triazolo[4,5-d]pyrimidine derivatives has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the range of 9.7 to 27.5 µM against human promyelocytic leukemia (HL-60) cells and other cell lines such as A549 and NIH/3T3 . This suggests that the compound may exhibit similar bioactivity.
Antibacterial Activity
The antibacterial activity of related compounds has been evaluated using Gram-positive and Gram-negative bacterial strains. In one study, triazole derivatives showed modest antibacterial effects against Bacillus subtilis and Escherichia coli , indicating that the presence of the triazole moiety may enhance antimicrobial properties . The effectiveness was measured by a decrease in fluorescence signal from GFP-producing bacteria, which correlates with bacterial cell viability.
The mechanism of action for compounds containing the triazolo[4,5-d]pyrimidine scaffold often involves inhibition of specific enzymes or pathways critical for cellular proliferation and survival. For example, some derivatives have been identified as potent inhibitors of Ubiquitin Specific Peptidase 28 (USP28) , which plays a significant role in cancer progression . Such inhibition can lead to reduced tumor cell proliferation and altered cell cycle dynamics.
Case Studies
- USP28 Inhibition : A study highlighted that certain derivatives exhibited IC50 values as low as 1.10 µM against USP28, showcasing their potential in cancer therapy . These compounds were shown to affect cell cycle progression and epithelial-mesenchymal transition in gastric cancer cells.
- Cytotoxicity Assessment : In vitro assays demonstrated that some related compounds had significant cytotoxic effects on HL-60 cells with IC50 values indicating moderate to high potency . This suggests that further exploration into structural modifications could enhance efficacy.
Q & A
Q. What synthetic strategies are recommended for constructing the triazolo[4,5-d]pyrimidine core in this compound?
The triazolo[4,5-d]pyrimidine core is synthesized via cyclocondensation of 4,6-dichloropyrimidine-5-amine derivatives with aryl azides under copper-catalyzed conditions. Key parameters include:
- Temperature optimization (80–100°C) to prevent byproduct formation
- Solvent selection (DMF/EtOH mixtures) for regioselectivity control Post-functionalization with the p-tolyl group employs Suzuki-Miyaura coupling using Pd(PPh₃)₄ (1–2 mol%) and Na₂CO₃ in refluxing THF/H₂O. Purification via silica chromatography (hexane/EtOAc gradients) yields >85% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign methoxyphenoxy protons (δ 3.7–3.9 ppm) and triazolo-pyrimidine carbons (δ 150–160 ppm).
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
- X-ray crystallography : Resolve piperazine-ethanone torsion angles (<30° deviation from ideal geometry) to validate spatial arrangement .
Q. What in vitro assays are typically used for preliminary kinase inhibition screening?
- Kinase inhibition assays : Use ADP-Glo™ Kinase Assay (Promega) for DDR/p38 kinases at 1–10 µM compound concentrations.
- IC₅₀ determination : Employ 8-point dose-response curves (0.1–100 µM) with staurosporine as a positive control .
Advanced Research Questions
Q. How can researchers optimize low yields (<30%) in the piperazine-ethanone coupling step?
Apply Design of Experiments (DoE) to investigate:
Q. What methodologies resolve contradictions in cytotoxicity data across cancer cell lines?
Discrepancies may stem from:
- Permeability differences : Parallel PAMPA assays (pH 7.4) to measure logP₇.₄ (target: >1.5 for blood-brain barrier penetration).
- Efflux transporter activity : Compare cytotoxicity in MDR1-overexpressing (e.g., NCI/ADR-RES) vs. parental cell lines. Use LC-MS/MS to quantify intracellular drug accumulation .
Q. How to computationally predict binding modes with DDR/p38 kinases?
- Molecular docking : Use Schrödinger Glide with cryo-EM structures (PDB: 6XYZ) to model interactions.
- MD simulations : Run 100-ns trajectories in explicit solvent to assess triazolo-pyrimidine hinge region stability (RMSD <2.0 Å). Validate with mutagenesis (e.g., Lys45Ala reduces binding by >50%) .
Data Analysis and Validation
Q. What strategies validate regiochemical assignments in the triazolo-pyrimidine system?
Q. How to address batch-to-batch variability in biological activity (IC₅₀ ±20%)?
Implement quality-by-design (QbD) :
- Critical quality attributes (CQAs) : Purity (>98%, HPLC), residual solvent levels (<300 ppm DMF).
- Process analytical technology (PAT) : In-line FTIR monitors reaction completion .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
